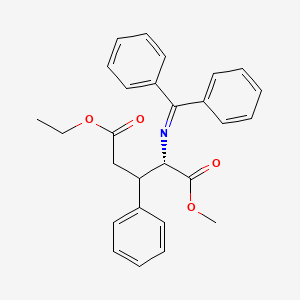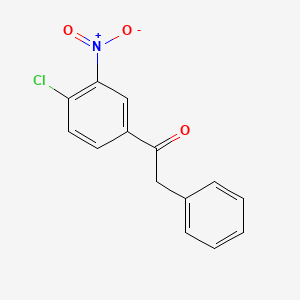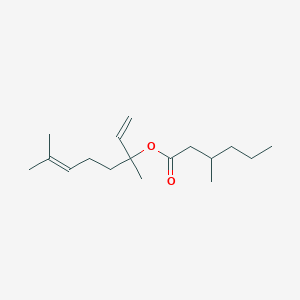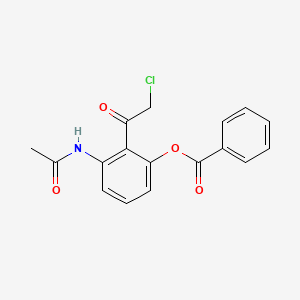![molecular formula C13H8ClF3N2O4S B12596406 Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]- CAS No. 646039-85-2](/img/structure/B12596406.png)
Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]- is a complex organic compound with significant applications in various fields It is characterized by the presence of a benzenesulfonamide group, a chloro substituent, a nitro group, and a trifluoromethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]- typically involves multiple steps. One common method involves the reaction of 2-chloronitrobenzene with chlorosulphonic acid. The reaction mass is heated to 100°C and maintained for 6 hours before cooling to ambient temperature. The mixture is then poured into chilled aqueous ammonia and stirred at -10°C for 3 hours. After warming to 23°C and stirring for an additional 2 hours, the reaction mixture is filtered, and the solid product is washed and dried .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted benzenesulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent.
Industrial Applications: It is used as an intermediate in the synthesis of azo dyes and other complex organic compounds.
Biological Research: The compound’s ability to inhibit specific enzymes makes it a valuable tool in studying enzyme functions and metabolic pathways.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]- involves the inhibition of carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cells, and its inhibition leads to disrupted cellular processes, particularly in cancer cells. The compound binds to the active site of the enzyme, preventing its normal function and leading to cell death in cancerous tissues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-nitrobenzenesulfonamide: Similar in structure but lacks the trifluoromethylphenyl group.
Benzenesulfonamide derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]- is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it more effective in its applications compared to other similar compounds .
Eigenschaften
CAS-Nummer |
646039-85-2 |
|---|---|
Molekularformel |
C13H8ClF3N2O4S |
Molekulargewicht |
380.73 g/mol |
IUPAC-Name |
4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H8ClF3N2O4S/c14-11-6-5-10(7-12(11)19(20)21)24(22,23)18-9-3-1-8(2-4-9)13(15,16)17/h1-7,18H |
InChI-Schlüssel |
XZWCMXCLZMALTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate](/img/structure/B12596333.png)


![Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-](/img/structure/B12596352.png)
![Urea, N-[(2,6-dichlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12596353.png)
![4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12596365.png)

![Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]-](/img/structure/B12596372.png)


![4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B12596396.png)

![1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine](/img/structure/B12596414.png)

